molecular formula C32H26O14 B15194324 (7,7'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4',6,6',9,9'-octahydro-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo- CAS No. 15828-92-9

(7,7'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4',6,6',9,9'-octahydro-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-

Cat. No.: B15194324
CAS No.: 15828-92-9
M. Wt: 634.5 g/mol
InChI Key: ABKAAFBFNWYLHX-UHFFFAOYSA-N
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Description

(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- is a complex organic compound. It is a derivative of naphthopyran and contains multiple functional groups, including diacetic acid, hydroxyl, and oxo (carbonyl) groups . This compound is known for its potential medicinal applications and is used in various scientific research fields .

Preparation Methods

The synthesis of (7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- undergoes various chemical reactions, including:

Scientific Research Applications

(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(7,7’-Bi-1H-naphtho(2,3-c)pyran)-3,3’-diacetic acid, 3,3’,4,4’,6,6’,9,9’-octahydro-5,5’,10,10’-tetrahydroxy-1,1’-dimethyl-6,6’,9,9’-tetraoxo- can be compared with other similar compounds, such as:

    Naphthopyran derivatives: Compounds with similar naphthopyran cores but different functional groups.

    Diacetic acid derivatives: Compounds containing diacetic acid groups with varying substituents.

    Hydroxyl and oxo group-containing compounds:

Properties

CAS No.

15828-92-9

Molecular Formula

C32H26O14

Molecular Weight

634.5 g/mol

IUPAC Name

2-[7-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-7-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)25-23(31(21)43)17(33)7-13(27(25)39)14-8-18(34)24-26(28(14)40)30(42)16-4-12(6-20(37)38)46-10(2)22(16)32(24)44/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)

InChI Key

ABKAAFBFNWYLHX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C=C(C3=O)C4=CC(=C5C(=C4O)C(=C6CC(OC(C6=C5O)C)CC(=O)O)O)O

Origin of Product

United States

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